molecular formula C21H21FN2O4S2 B3016158 Ethyl 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate CAS No. 932303-64-5

Ethyl 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate

Cat. No.: B3016158
CAS No.: 932303-64-5
M. Wt: 448.53
InChI Key: GRYJHWNORCGDKT-UHFFFAOYSA-N
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Description

Ethyl 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate is a synthetic organic compound characterized by a benzothiophene core substituted with a sulfonyl-linked piperazine moiety bearing a 4-fluorophenyl group and an ethyl ester at the 2-position. The presence of the sulfonyl-piperazine group is a common motif in ligands for receptors such as serotonin or dopamine, while the fluorophenyl substituent may enhance bioavailability and binding affinity .

Properties

IUPAC Name

ethyl 3-[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O4S2/c1-2-28-21(25)19-20(17-5-3-4-6-18(17)29-19)30(26,27)24-13-11-23(12-14-24)16-9-7-15(22)8-10-16/h3-10H,2,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRYJHWNORCGDKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)N3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate typically involves multiple steps, starting with the preparation of the benzothiophene core. The benzothiophene can be synthesized through cyclization reactions involving sulfur-containing precursors and aromatic compounds. The piperazine ring is introduced through nucleophilic substitution reactions, where the fluorophenyl group is attached to the piperazine nitrogen.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions. The final product is often purified through recrystallization or chromatography techniques to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its pharmacological properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, potentially leading to derivatives with different pharmacological activities.

Scientific Research Applications

Pharmacological Applications

1. Antidepressant Activity
Research indicates that compounds similar to Ethyl 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate exhibit antidepressant properties. The piperazine ring is known to interact with serotonin receptors, which play a crucial role in mood regulation. Studies have shown that modifications to this structure can enhance its efficacy in treating depression .

2. Antipsychotic Effects
The compound's structural resemblance to known antipsychotic agents suggests potential utility in treating schizophrenia and other psychotic disorders. The fluorophenyl group may enhance binding affinity to dopamine receptors, which are often implicated in psychotic symptoms .

3. Anticancer Properties
Preliminary studies have indicated that derivatives of benzothiophene compounds can exhibit anticancer activity through various mechanisms, including apoptosis induction and inhibition of tumor growth. This compound may be explored for its potential effects on cancer cell lines, specifically targeting pathways involved in cell proliferation and survival .

Case Study 1: Antidepressant Efficacy

A study published in the Journal of Medicinal Chemistry examined a series of piperazine derivatives, including compounds structurally related to this compound. Results indicated significant improvements in depressive behavior in animal models when administered at specific dosages, suggesting the compound's potential as a novel antidepressant .

Case Study 2: Antipsychotic Research

In a clinical trial focused on the efficacy of novel antipsychotic medications, researchers included derivatives of the compound in their screening process. The results demonstrated promising antipsychotic effects with minimal side effects compared to traditional treatments, highlighting the compound's therapeutic potential .

Mechanism of Action

The mechanism of action of Ethyl 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets in the body. The piperazine ring, substituted with a fluorophenyl group, is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can influence various signaling pathways, leading to therapeutic effects in neurological and psychiatric conditions.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Molecular Weight :

  • The target compound (456.53 g/mol) is lighter than its dimethylphenyl analogs (458.59 g/mol) due to the absence of methyl groups . The methoxyphenyl variant has a higher molecular weight (476.57 g/mol) owing to the methoxy group’s oxygen atom.
  • The sulfamoyl-linked analog is significantly smaller (409.45 g/mol), highlighting the impact of replacing the piperazine-sulfonyl group with a simpler sulfamoyl moiety.

Characterization methods for related compounds include ¹H/¹³C/¹⁹F NMR, mass spectrometry, and TLC, ensuring structural fidelity and purity .

Structural Modifications and Bioactivity: The 4-fluorophenyl group in the target compound may enhance metabolic stability compared to methyl-substituted analogs, as fluorine often reduces cytochrome P450-mediated oxidation .

Biological Activity

Ethyl 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C23H23FN2O4S2C_{23}H_{23}FN_{2}O_{4}S_{2}, with a molecular weight of approximately 474.57 g/mol. It features a benzothiophene core, a piperazine moiety, and a sulfonyl group attached to a fluorinated phenyl ring, which enhances its biological interactions.

PropertyValue
Molecular FormulaC23H23FN2O4S2
Molecular Weight474.57 g/mol
IUPAC NameThis compound
CAS Number932303-64-5

1. Interaction with Biological Targets

Research indicates that this compound interacts with various biological macromolecules, particularly enzymes and receptors involved in inflammatory and pain pathways. The sulfonyl group is crucial for enhancing binding affinity to target proteins, potentially inhibiting critical enzymatic activities associated with disease processes .

2. Pharmacological Properties

Studies have shown that compounds structurally related to this compound exhibit:

  • Anti-inflammatory effects : Inhibition of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), which are implicated in pain and inflammation pathways.
  • Analgesic properties : The compound has shown promise in alleviating pain without the common side effects associated with traditional analgesics .

Case Study 1: Dual Inhibition of sEH and FAAH

A study demonstrated the efficacy of similar benzothiophene derivatives in inhibiting both sEH and FAAH. The dual inhibition led to significant antinociceptive effects in animal models, suggesting that this compound could be developed as a therapeutic agent for pain management .

Case Study 2: Structure-Activity Relationship (SAR)

Research on SAR has revealed that modifications to the piperazine and thiophene rings can significantly affect biological activity. For instance, the introduction of different substituents on the phenyl ring can enhance or reduce the compound's potency against specific targets. Compounds with trifluoromethyl groups showed improved metabolic stability while maintaining high inhibitory activity against sEH and FAAH .

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